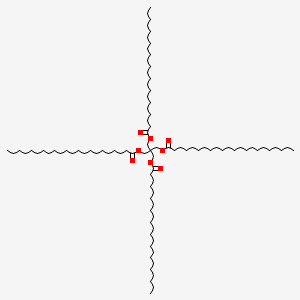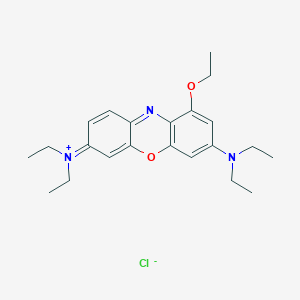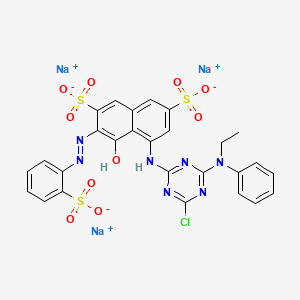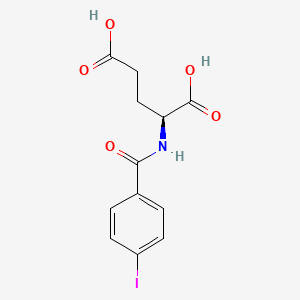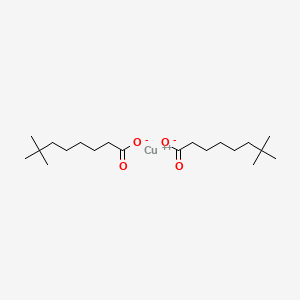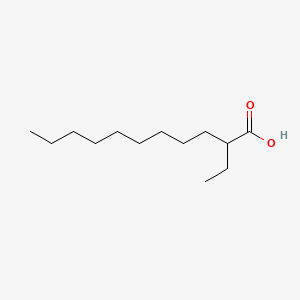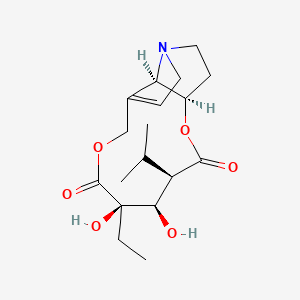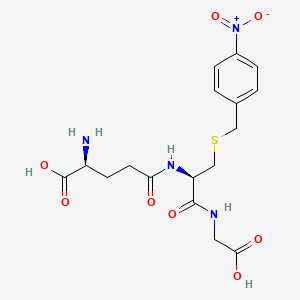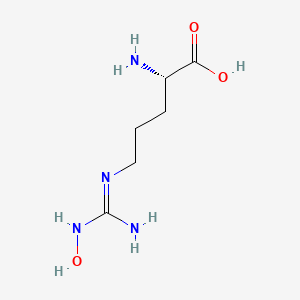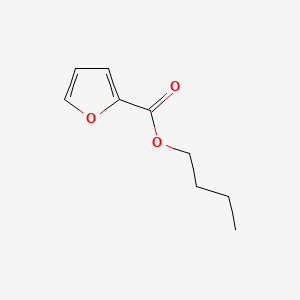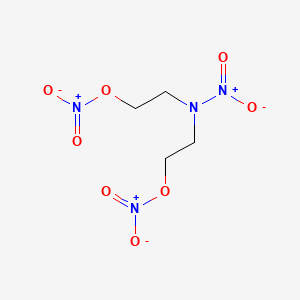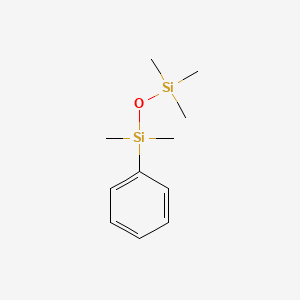
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane
Übersicht
Beschreibung
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is an organosilicon compound with the chemical formula C11H20OSi2 . It is a colorless liquid with a unique organosilicon structure .
Molecular Structure Analysis
The molecular weight of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is 224.45 . The InChI code for this compound is 1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 .Physical And Chemical Properties Analysis
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a colorless to light-yellow liquid . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Palladium-Catalyzed Cyclization/Hydrosilylation : Pentamethyldisiloxane is used in palladium-catalyzed cyclization/hydrosilylation of functionalized dienes, forming silylated carbocycles with good yield and stereoselectivity. This process is important in organic synthesis (Pei & Widenhoefer, 2000).
Condensation of Hydroxyl-Terminated Dimethylsiloxane Oligomers : The compound plays a role in the acid-catalyzed condensation of model hydroxyl-terminated dimethylsiloxane oligomers, demonstrating the kinetics of ring formation and linear growth in various solvents (Chojnowski, Rubinsztajn & Wilczek, 1987).
Material Science and Polymer Chemistry
Oligomerization of Hydrosiloxanes : Pentamethyldisiloxane is involved in the oligomerization of hydrosiloxanes, catalyzed by tris(pentafluorophenyl)borane, leading to the formation of linear α,ω-dihydrooligodimethylsiloxanes and cyclic oligodimethylsiloxanes (Chojnowski et al., 2006).
Formation of Side-Chain Liquid-Crystalline Polysiloxanes : The compound is used in the synthesis of side-chain liquid-crystalline polysiloxanes, showcasing a novel anionic route to well-defined polymers with controlled microstructures and pendant vinyl groups (Hempenius, Lammertink & Vancso, 1997).
Photolysis and Photochemistry
- Laser Flash Photolysis Studies : The photochemistry of pentamethyl(phenylethynyl)disilane was studied using laser flash photolysis, revealing the formation of transient species and products stable on the millisecond scale. This study contributes to understanding the photochemical behavior of silane derivatives (Kerst, Ruffolo & Leigh, 1997).
Electrochemistry and Battery Technology
- Electrolyte Additive for Nickel-rich Batteries : As an electrolyte additive in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries, aminoakyldisiloxane derivatives of pentamethyldisiloxane enhance the electrochemical performance, particularly at high temperatures (Yan et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl-phenyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNQQNTZDFYVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164199 | |
| Record name | Pentamethylphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane | |
CAS RN |
14920-92-4 | |
| Record name | Pentamethylphenyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14920-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethylphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



